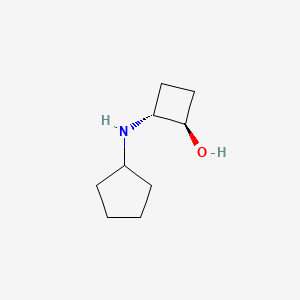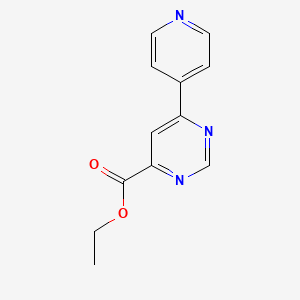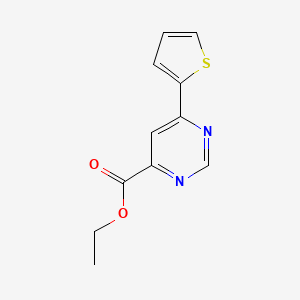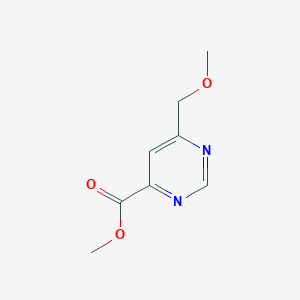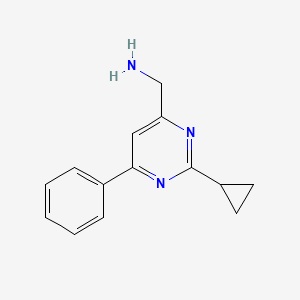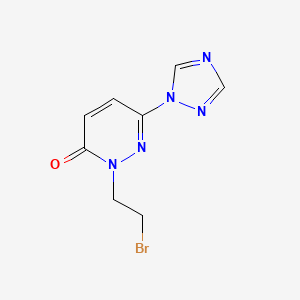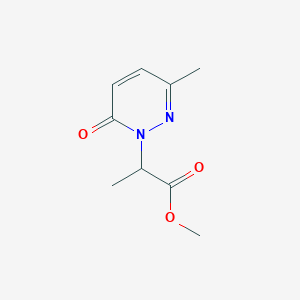
2-异丙氧基-4-甲基-1-乙烯基苯
描述
2-Isopropoxy-4-methyl-1-vinylbenzene (IPMVB) is a chemical compound that has a wide range of applications in scientific research and lab experiments. It is a colorless, flammable liquid that has a sweet odor and is soluble in water and alcohol. IPMVB is used in the synthesis of a variety of compounds and has been studied for its biochemical and physiological effects.
科学研究应用
聚合和官能化
2-异丙氧基-4-甲基-1-乙烯基苯(IPMVB)是聚合科学中一种多才多艺的化合物,特别在功能性聚合物的合成中发挥作用。Morgan、Martínez-Castro和Storey(2010)的研究表明,包括IPMVB在内的烷氧基苯可以用于终止TiCl4催化的准活性聚合反应。这一过程允许对聚合物进行直接链端官能化,扩展了IPMVB在创建具有特定末端官能的聚合物方面的实用性(Morgan, Martínez-Castro, & Storey, 2010)。
共聚反应
IPMVB已被研究其共聚性能。Luo等人(2007)探索了乙烯和烷基乙烯醚的共聚反应,包括IPMVB衍生物,揭示了其在合成具有特定分子结构的线性共聚物方面的潜力。这项研究表明了IPMVB在设计具有定制性能的新聚合材料方面的适应性(Luo, Vela, Lief, & Jordan, 2007)。
接枝共聚物合成
Cao等人(2005)开发了一种创新方法,使用含有IPMVB等侧链乙烯基苯基团的聚合物前体合成基于聚丙烯的接枝共聚物。这种方法突显了IPMVB在创建具有从材料科学到生物技术等各种应用的官能化聚合物方面的潜力(Cao, Zou, Dong, Hu, & Chung, 2005)。
阴离子聚合
Otake等人(2017)研究了含有甲氧基取代的双乙烯基苯的阴离子聚合,包括IPMVB。他们的工作为具有特定结构和性质的聚合物的受控合成提供了见解,展示了IPMVB在先进聚合技术中的作用(Otake, Matsumoto, Tanaka, Uchida, Goseki, Hirao, & Ishizone, 2017)。
催化应用
涉及IPMVB的研究延伸到催化领域,其衍生物已被研究用于促进化学转化。例如,Wang等人(2006)研究了含有IPMVB的烯基费舍尔卡宾配合物,揭示了它们在通过独特的催化过程形成炔烃中的潜力(Wang, Liu, Ruiz, Gopalsamuthiram, & Wulff, 2006)。
属性
IUPAC Name |
1-ethenyl-4-methyl-2-propan-2-yloxybenzene | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H16O/c1-5-11-7-6-10(4)8-12(11)13-9(2)3/h5-9H,1H2,2-4H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XGRDTYFSRCNMLI-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)C=C)OC(C)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H16O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
176.25 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。




![Ethyl 6-bromo-5-chloroimidazo[1,2-a]pyridine-2-carboxylate](/img/structure/B1484560.png)
